N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4O4/c12-6-1-2-8(13)9(3-6)15-11-10(17(20)21)4-7(5-14-11)16(18)19/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYKTOFGPXVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine typically involves the nitration of 2-amino-3,5-dichloropyridine followed by a coupling reaction with 2,5-dichloroaniline. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions on the pyridine ring. The coupling reaction is facilitated by the use of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is also explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects: Nitro vs. Chloro/Methoxy Groups
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro groups (NO₂) in the target compound enhance electrophilicity and acidity compared to chloro (Cl) or methoxy (OCH₃) substituents. For example, 3,5-dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine lacks nitro groups, making it less reactive but more lipophilic. Methoxy-substituted analogs (e.g., from ) exhibit increased electron density, favoring interactions with biological targets via hydrogen bonding.
- Toxicity and Stability: Nitro compounds like 6-amino-3,5-dinitropyridine are flagged for hazardous handling, suggesting the target compound may require stringent safety protocols. Chlorinated analogs (e.g., ) are more stable but may persist in the environment.
Core Heterocycle Variations: Pyridine vs. Pyrimidine
- Pyridine Derivatives : The target compound and 3,5-dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine share a pyridine core, but the latter’s chloro substituents reduce ring electron density. Pyridine-based nitro compounds are less common in pharmaceuticals due to reactivity but are explored in explosives and herbicides.
- Pyrimidine Derivatives: Compounds like 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine feature a pyrimidine core, which introduces additional nitrogen atoms.
Structural and Crystallographic Insights
- Crystal Packing : The pyrimidine derivative in forms intermolecular hydrogen bonds between NH groups and chlorine atoms, stabilizing its lattice. In contrast, nitro groups in the target compound may lead to denser packing due to dipole-dipole interactions, though crystallographic data for the target is unavailable in the evidence.
- Steric Effects : Bulky substituents like phenyl groups in pyrimidine analogs reduce solubility but enhance thermal stability. The target compound’s dichlorophenyl group balances steric bulk with moderate lipophilicity.
Biological Activity
N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with two nitro groups and a dichlorophenyl moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
1. Anticancer Activity
Research has indicated that similar compounds within the pyridine and nitro group families exhibit notable anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated, but its structural analogs have demonstrated:
- Cytotoxicity : Many nitro-substituted pyridines show cytotoxic effects against breast (MCF-7), prostate (PC-3), and colon (Caco2) cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair pathways.
2. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit key enzymes involved in cancer progression:
| Enzyme | IC50 Value | Reference |
|---|---|---|
| Aromatase | 86 μM | Arai et al. |
| Glycosyltransferase | Moderate | Arai et al. |
| DYRK1A | 0.075 μM | Arai et al. |
These findings suggest that modifications in the molecular structure can lead to enhanced inhibitory activity against these enzymes.
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of related compounds, N-(3,5-dichlorophenyl)-2-hydroxysuccinimide was compared to this compound in terms of nephrotoxicity and cytotoxicity. Results indicated that while some derivatives exhibited nephrotoxic effects at certain doses, others did not show significant toxicity even at higher concentrations .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with critical residues in target enzymes, suggesting a potential for high biological activity .
Q & A
Q. What are the common synthetic routes for N-(2,5-dichlorophenyl)-3,5-dinitropyridin-2-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. For example, reacting 2-amino-3,5-dinitropyridine with 2,5-dichlorophenyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 12–24 hours yields the target compound . Optimization includes:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance reactivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro groups.
- Temperature control : Gradual heating minimizes side reactions (e.g., denitration). Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is required:
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., dechlorinated derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for stability studies .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer: Initial screens include:
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms due to nitro group redox activity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Molecular docking : Predict binding affinity to targets like DNA topoisomerases using AutoDock Vina .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s reactivity and bioactivity?
Methodological Answer: Comparative studies with analogs reveal:
- Mechanistic insight : Chlorine’s electronegativity stabilizes transition states in NAS, while nitro groups direct regioselectivity .
Q. How can computational modeling resolve contradictions in reported biological activities?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., conflicting kinase inhibition data) arise from assay conditions or impurity profiles. Strategies include:
Q. What are the decomposition pathways under ambient storage, and how can stability be improved?
Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) show:
- Hydrolysis : Nitro groups degrade to amines in humid conditions, detected via LC-MS .
- Photodegradation : UV exposure cleaves C-Cl bonds, forming quinone-like byproducts . Mitigation :
- Store under argon at -20°C in amber vials.
- Add radical scavengers (e.g., BHT) to formulations .
Data-Driven Analysis
Q. How do solvent polarity and pH influence its spectroscopic properties?
Methodological Answer: UV-Vis spectra in varying solvents (Table):
| Solvent | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| Hexane | 310 | 4500 |
| Methanol | 325 | 6200 |
| Water (pH 7) | 318 | 5800 |
| Protonation at pH <3 shifts λₘₐₓ to 335 nm due to nitro group charge transfer . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
